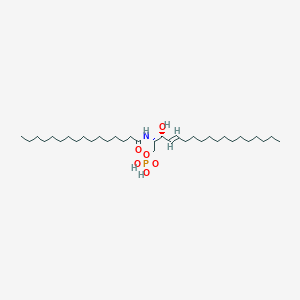
CerP(d18:1/16:0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerp(D18:1/16:0) belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, cerp(D18:1/16:0) is considered to be a ceramide lipid molecule. Cerp(D18:1/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cerp(D18:1/16:0) has been found throughout all human tissues. Within the cell, cerp(D18:1/16:0) is primarily located in the membrane (predicted from logP) and endosome. Cerp(D18:1/16:0) can be biosynthesized from sphingosine and hexadecanoic acid.
N-hexadecanoylsphingosine 1-phosphate is a ceramide 1-phosphate that is the N-hexadecanoyl (palmitoyl) derivative of sphingosine. It derives from a sphingosine and a hexadecanoic acid. It is a conjugate acid of a N-hexadecanoylsphingosine 1-phosphate(2-).
Scientific Research Applications
Monitoring and Predictive Value in Cardiovascular Health
A key area of research involving CerP(d18:1/16:0) focuses on its role in cardiovascular health. Studies have shown that monitoring levels of ceramides, including Cer(d18:1/16:0), in human plasma can predict fatal outcomes in coronary artery disease (CAD) (Kauhanen et al., 2016). This is further supported by research indicating that plasma ceramides are significant predictors of cardiovascular death both in patients with stable CAD and acute coronary syndromes (Laaksonen et al., 2016). A meta-analysis further reinforces the association between higher plasma levels of Cer(d18:1/16:0) and major adverse cardiovascular events (Mantovani & Dugo, 2020).
Role in Insulin Resistance and Diabetes
Research has also explored the relationship between ceramides and insulin resistance, diabetes, and cardiovascular disease. A study demonstrated that the ratio of ceramide stearic to palmitic acid predicts incident diabetes, highlighting the potential of ceramides as biomarkers in diabetes risk assessment (Hilvo et al., 2018).
Cellular and Molecular Studies
On a cellular level, studies have characterized ceramide species in different cell types, such as in cultured differentiated rat cerebellar granule cells and human fibroblasts. This research aids in understanding the molecular composition and roles of different ceramide species, including Cer(d18:1/16:0) (Valsecchi et al., 2007).
properties
Molecular Formula |
C34H68NO6P |
|---|---|
Molecular Weight |
617.9 g/mol |
IUPAC Name |
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C34H68NO6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)32(31-41-42(38,39)40)35-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36H,3-26,28,30-31H2,1-2H3,(H,35,37)(H2,38,39,40)/b29-27+/t32-,33+/m0/s1 |
InChI Key |
UNRULDRRONAKLU-TURZORIXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3-fluorooct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1239660.png)
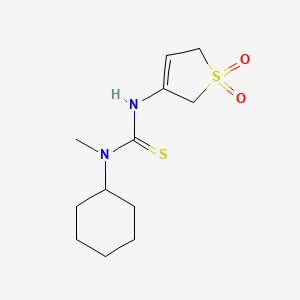

![6-(2-methoxyphenyl)-3-(2-methylphenyl)-2,5-bis(sulfanylidene)-4H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1239667.png)

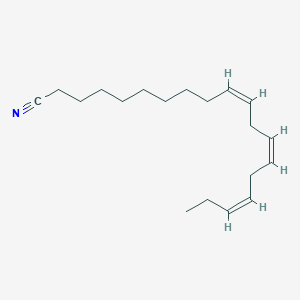
![6-amino-4-[(E)-2-(2-furyl)-1-methylvinyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1239671.png)

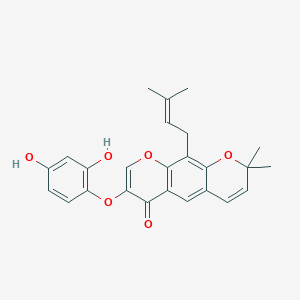
![(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B1239676.png)

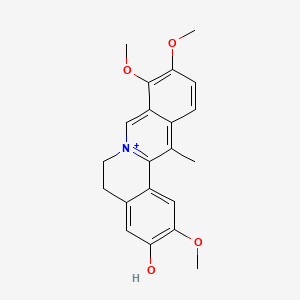
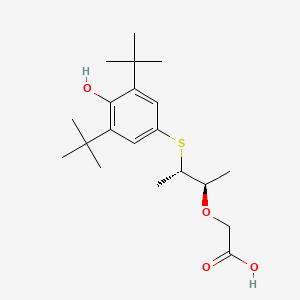
![(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)